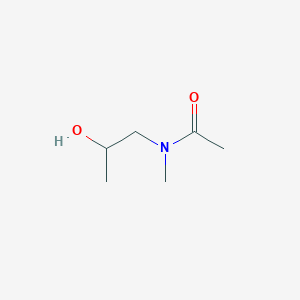

N-(2-hydroxypropyl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxypropyl)-N-methylacetamide, also known as HPMA, is a water-soluble polymer that has been used extensively in biomedical research. HPMA is a synthetic polymer that has been modified to carry drugs or other therapeutic agents to specific cells or tissues in the body.

Wirkmechanismus

The mechanism of action of N-(2-hydroxypropyl)-N-methylacetamide is complex and varies depending on the specific application. In general, N-(2-hydroxypropyl)-N-methylacetamide works by binding to specific receptors on the cell surface and then being internalized by the cell. Once inside the cell, N-(2-hydroxypropyl)-N-methylacetamide can release its cargo, which can include drugs, proteins, or other therapeutic agents. N-(2-hydroxypropyl)-N-methylacetamide can also be used to deliver nucleic acids to cells, which can then be used to modify gene expression.

Biochemical and Physiological Effects

N-(2-hydroxypropyl)-N-methylacetamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In drug delivery applications, N-(2-hydroxypropyl)-N-methylacetamide can increase the bioavailability of drugs by protecting them from degradation and clearance by the immune system. In cancer therapy, N-(2-hydroxypropyl)-N-methylacetamide can selectively target tumor cells and induce apoptosis, or programmed cell death. N-(2-hydroxypropyl)-N-methylacetamide has also been used in tissue engineering applications, where it can promote cell adhesion and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-hydroxypropyl)-N-methylacetamide has several advantages for lab experiments, including its ability to selectively target specific cells or tissues, its versatility in terms of functionalization, and its ability to protect drugs or other therapeutic agents from degradation. However, there are also limitations to the use of N-(2-hydroxypropyl)-N-methylacetamide in lab experiments, including its high cost, its potential for toxicity, and the complexity of the synthesis process.

Zukünftige Richtungen

There are several future directions for research on N-(2-hydroxypropyl)-N-methylacetamide, including the development of new N-(2-hydroxypropyl)-N-methylacetamide derivatives with improved targeting and delivery properties, the optimization of the synthesis process to reduce costs and increase yields, and the exploration of new applications for N-(2-hydroxypropyl)-N-methylacetamide in tissue engineering and regenerative medicine. Additionally, there is a need for further research on the safety and toxicity of N-(2-hydroxypropyl)-N-methylacetamide, particularly in the context of long-term use and exposure.

Conclusion

In conclusion, N-(2-hydroxypropyl)-N-methylacetamide is a versatile and promising polymer that has a wide range of scientific research applications. Its ability to selectively target specific cells or tissues makes it a valuable tool for drug delivery, cancer therapy, and tissue engineering. While there are limitations to the use of N-(2-hydroxypropyl)-N-methylacetamide in lab experiments, the potential benefits make it a valuable area for continued research and development.

Synthesemethoden

N-(2-hydroxypropyl)-N-methylacetamide is synthesized by the reaction of N-methylacetamide with glycidol, which results in the formation of a hydroxyl group on the acetamide nitrogen. This hydroxyl group can then be reacted with various functional groups to create a range of N-(2-hydroxypropyl)-N-methylacetamide derivatives. The synthesis of N-(2-hydroxypropyl)-N-methylacetamide is a complex process that requires careful control of the reaction conditions to ensure high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxypropyl)-N-methylacetamide has been used in a variety of scientific research applications, including drug delivery, cancer therapy, and tissue engineering. One of the key advantages of N-(2-hydroxypropyl)-N-methylacetamide is its ability to selectively target specific cells or tissues in the body. This targeting can be achieved by attaching specific ligands or antibodies to the polymer, which can then bind to receptors on the cell surface. N-(2-hydroxypropyl)-N-methylacetamide has also been used in the development of nanoscale drug delivery systems, which can penetrate deep into tissues and release drugs over a prolonged period of time.

Eigenschaften

CAS-Nummer |

177263-86-4 |

|---|---|

Produktname |

N-(2-hydroxypropyl)-N-methylacetamide |

Molekularformel |

C6H13NO2 |

Molekulargewicht |

131.17 g/mol |

IUPAC-Name |

N-(2-hydroxypropyl)-N-methylacetamide |

InChI |

InChI=1S/C6H13NO2/c1-5(8)4-7(3)6(2)9/h5,8H,4H2,1-3H3 |

InChI-Schlüssel |

SUOVZMUZQGZAQM-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C(=O)C)O |

Kanonische SMILES |

CC(CN(C)C(=O)C)O |

Synonyme |

Acetamide, N-(2-hydroxypropyl)-N-methyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)